molecular formula C8H10Cl2O2 B13479486 1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one

1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one

Cat. No.: B13479486
M. Wt: 209.07 g/mol
InChI Key: AWFOGYAJNFDXLI-UHFFFAOYSA-N
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Description

1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one is a spirocyclic lactone featuring a six-membered oxolane ring fused to a five-membered ketone-bearing ring.

Properties

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

3,3-dichloro-6-oxaspiro[3.5]nonan-2-one

InChI

InChI=1S/C8H10Cl2O2/c9-8(10)6(11)4-7(8)2-1-3-12-5-7/h1-5H2

InChI Key

AWFOGYAJNFDXLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)C2(Cl)Cl)COC1

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with dichlorocarbene, generated in situ. The reaction conditions often require the use of a strong base such as sodium hydroxide or potassium tert-butoxide, and the reaction is carried out in an inert solvent like dichloromethane .

Industrial production methods for this compound are not widely documented, but laboratory synthesis remains the primary approach for obtaining this compound for research purposes.

Chemical Reactions Analysis

1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of more complex spirocyclic structures or open-chain derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects

3,3-Dichloro-1-oxaspiro[4.4]nonan-2-one () Structure: Features a dichloro substitution at the 3,3-positions and a [4.4] spiro system (six-membered oxolane fused to a five-membered ketone ring). Synthesis: Prepared via Mn(OAc)₃-mediated cyclization with a 27% yield, indicating moderate synthetic efficiency. Spectral Data:

  • ¹H NMR : δ 3.14 (s, 2H), 2.22–1.74 (m, 8H).
  • ¹³C NMR : δ 167.7 (C=O), 92.8 (spiro carbon), 77.5 (O-bearing carbon).
  • IR: 1790 cm⁻¹ (C=O stretch).

3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one () Structure: Methyl groups at the 3,3-positions on a [3.5] spiro framework. Synthesis: Aldolization of ketones with phenyl ester enolates yields the less sterically hindered diastereomer preferentially. Stability: Methyl groups enhance steric protection, improving thermal stability compared to halogenated analogs .

8-Trifluoromethyl-(3:4-benzo)-1-oxaspiro[3.5]nonan-2-one () Structure: Incorporates a trifluoromethyl group and a benzo-fused ring. Mass Spec: m/z 186 (M⁺), 158 (base peak). Reactivity: The electron-withdrawing CF₃ group may polarize the lactone carbonyl, enhancing electrophilicity for nucleophilic attacks .

Heteroatom Variations

7-Azaspiro[3.5]nonan-2-one () Structure: Replaces oxygen with nitrogen in the spiro system. Properties: The nitrogen atom introduces basicity and nucleophilic reactivity, enabling coordination chemistry and pharmaceutical applications (e.g., kinase inhibitors).

2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride () Structure: Contains two nitrogen atoms in the spiro system. Applications: Used in medicinal chemistry for its ability to form stable coordination complexes and modulate pharmacokinetic properties .

Spectral and Physical Properties

Compound IR (C=O stretch, cm⁻¹) ¹³C NMR (C=O, ppm) Melting Point/State
3,3-Dichloro-1-oxaspiro[4.4]nonan-2-one 1790 167.7 Colorless oil
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one Not reported ~170 Crystalline solid
1-Oxaspiro[3.5]nonan-2-one (3k) ~1780 168.69 Colorless oil

Trend : Electron-withdrawing groups (e.g., Cl, CF₃) increase C=O stretching frequencies, reflecting greater carbonyl polarization.

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